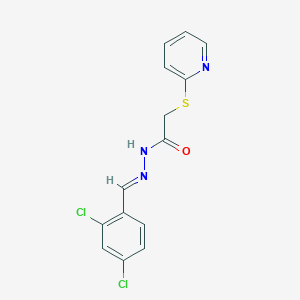

4-(3-羟基-3-甲基丁基)-N-甲基-N-(四氢-2H-噻吩-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the Aza-Claisen rearrangement and Bischler-Napieralski reaction, to construct complex molecular frameworks. For instance, the thermal Aza-Claisen rearrangement of specific N-methylamino[1]benzothiopyran-2-ones in refluxing conditions has been employed to generate heterocyclic compounds with significant yields (Majumdar & Samanta, 2004). Similarly, the Bischler-Napieralski reaction has been utilized to cyclize N-(4-Aryl-4-hydroxybutyl)benzamides into pyrroles, demonstrating the versatility of these methods in synthesizing complex structures (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of compounds akin to the one of interest often reveals a complex arrangement of atoms and bonds. X-ray crystallographic analysis has played a pivotal role in determining the configurations of such molecules, establishing their spatial arrangements and confirming the presence of specific functional groups (Browne, Skelton, & White, 1981).

Chemical Reactions and Properties

Chemical reactions involving these molecules can include transformations under Bischler-Napieralski conditions, leading to the formation of heterocyclic structures. The reactivity of these compounds is often influenced by their functional groups, enabling a range of reactions that can be exploited for further synthetic applications (Browne, Skelton, & White, 1981).

科学研究应用

合成和生物活性

- 新型降压活性化合物的合成,证明了衍生物在通过钾通道激活等机制治疗高血压中的潜力。这表明在心血管疾病中具有更广泛的应用 (Frederick Cassidy 等,1992).

- 植物防御中异羟肟酸的研究表明,相关化合物在农业化学中增强对病虫害的抵抗力 (H. Niemeyer,1988).

化学合成和机制

- 通过氮杂-克莱森重排开发生物活性杂环,突出了化合物在创建药理活性分子方面的合成多功能性 (K. Majumdar 和 S. Samanta,2004).

- 对核苷和核苷酸衍生物的抗病毒和细胞抑制活性的研究,表明苯甲酰胺衍生物在开发抗病毒剂中的效用 (C R Petrie 等,1986).

高级应用

- 关于金属配体的研究,用于设计单分子磁体,表明在材料科学和纳米技术中具有潜在应用 (J. Costes 等,2010).

- 新型抑制剂的药代动力学和组织分布研究,反映了此类化合物在开发纤维化和其他疾病的治疗药物中的重要性 (Y. W. Kim 等,2008).

属性

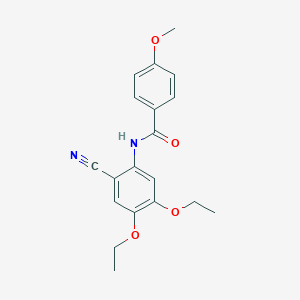

IUPAC Name |

4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(thian-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-18(2,21)11-8-14-4-6-15(7-5-14)17(20)19(3)16-9-12-22-13-10-16/h4-7,16,21H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSQPYRKZKOWQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)C2CCSCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)

![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)